ST91

Description

Structure

2D Structure

Properties

IUPAC Name |

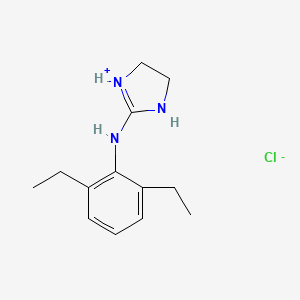

N-(2,6-diethylphenyl)-4,5-dihydro-1H-imidazol-2-amine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H19N3.ClH/c1-3-10-6-5-7-11(4-2)12(10)16-13-14-8-9-15-13;/h5-7H,3-4,8-9H2,1-2H3,(H2,14,15,16);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZLRWFGBEDNTMEU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=C(C(=CC=C1)CC)NC2=NCCN2.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H20ClN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50963858 | |

| Record name | N-(2,6-Diethylphenyl)-4,5-dihydro-1H-imidazol-2-amine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50963858 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

253.77 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4749-61-5, 59465-42-8 | |

| Record name | 1H-Imidazol-2-amine, N-(2,6-diethylphenyl)-4,5-dihydro-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4749-61-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzenamine, 2,6-diethyl-N-2-imidazolidinylidene-, monohydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0059465428 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-(2,6-Diethylphenyl)-4,5-dihydro-1H-imidazol-2-amine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50963858 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of N-(2,6-diethylphenyl)-4,5-dihydro-1H-imidazol-2-amine hydrochloride

For Researchers, Scientists, and Drug Development Professionals

This whitepaper provides a detailed overview of a primary synthetic pathway for N-(2,6-diethylphenyl)-4,5-dihydro-1H-imidazol-2-amine hydrochloride, a compound of significant interest in pharmaceutical research. The described methodology is based on established principles of organic synthesis, with specific protocols adapted from the well-documented synthesis of structurally related compounds.

Core Synthesis Pathway

The principal route for the synthesis of N-(2,6-diethylphenyl)-4,5-dihydro-1H-imidazol-2-amine hydrochloride commences with the reaction of 2,6-diethylaniline with 1-acetyl-2-imidazolidone in the presence of a dehydrating agent, typically phosphorus oxychloride. This is followed by hydrolysis and subsequent treatment with hydrochloric acid to yield the final hydrochloride salt.

Reaction Scheme

Guanfacine Hydrochloride's Mechanism of Action in the Prefrontal Cortex: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Guanfacine hydrochloride, a selective α2A-adrenergic receptor (α2A-AR) agonist, enhances cognitive functions subserved by the prefrontal cortex (PFC), such as working memory, attention, and impulse control.[1][2][3] Its therapeutic efficacy in disorders like Attention Deficit Hyperactivity Disorder (ADHD) stems from a precise molecular mechanism that strengthens synaptic connectivity and neuronal firing within PFC microcircuits.[1][4][5] This guide provides a detailed examination of guanfacine's mechanism of action, focusing on its molecular targets, intracellular signaling cascades, and physiological effects on PFC neurons. It consolidates key experimental findings, presents detailed methodologies, and offers visual representations of the underlying pathways to support further research and drug development in this area.

Molecular Target: The Postsynaptic α2A-Adrenergic Receptor

Guanfacine's primary site of action within the PFC is the postsynaptic α2A-adrenergic receptor, which is densely expressed on the dendritic spines of pyramidal neurons.[6][7] This localization is critical, as these spines are the primary sites of excitatory synaptic input. By acting as an agonist at these receptors, guanfacine mimics the endogenous effects of norepinephrine (NE) in modulating synaptic strength.[6][7] Unlike other catecholaminergic agents, guanfacine's selectivity for the α2A-AR subtype avoids the broader effects associated with stimulation of other adrenergic or dopaminergic receptors, leading to a more targeted therapeutic action.[8][9]

Core Signaling Pathway: Inhibition of cAMP-PKA Signaling

The binding of guanfacine to postsynaptic α2A-ARs initiates a G protein-mediated signaling cascade that results in the inhibition of adenylyl cyclase.[6] This leads to a reduction in the intracellular concentration of cyclic adenosine monophosphate (cAMP).[6][7][10] The decrease in cAMP levels subsequently downregulates the activity of protein kinase A (PKA).[1][4][11] This cAMP-PKA signaling pathway is a pivotal regulator of neuronal excitability and synaptic plasticity in the PFC.

Modulation of Ion Channels: Closing HCN and K+ Channels

The reduction in cAMP-PKA signaling has a direct impact on the state of specific ion channels located on dendritic spines, most notably hyperpolarization-activated cyclic nucleotide-gated (HCN) channels and certain potassium (K+) channels.[1][7][10]

-

HCN Channels: These channels are directly opened by cAMP and contribute to a depolarizing leak current that can shunt excitatory postsynaptic potentials (EPSPs), thereby weakening synaptic input. By reducing cAMP levels, guanfacine leads to the closure of HCN channels.[7][10][12]

-

Potassium (K+) Channels: PKA phosphorylation increases the open probability of certain K+ channels, leading to an outward K+ current that hyperpolarizes the membrane and dampens neuronal excitability. Guanfacine's inhibition of PKA prevents this phosphorylation, resulting in the closure of these K+ channels.[1][10]

The net effect of closing these channels is an increase in the input resistance of the dendritic spine, which enhances the propagation of EPSPs to the soma. This ultimately strengthens the connectivity of PFC networks.[1][10]

Physiological Consequences: Enhanced Neuronal Firing and Network Connectivity

By strengthening synaptic inputs, guanfacine enhances the task-related firing of PFC neurons, particularly the "Delay cells" that are crucial for maintaining information in working memory.[1][4][10] This enhanced firing is not a generalized increase in excitability but rather a specific amplification of relevant signals, effectively improving the signal-to-noise ratio in PFC microcircuits. The overall effect is a strengthening of the network connectivity required for robust top-down cognitive control.[1][11]

Summary of Guanfacine's Effects in the Prefrontal Cortex

| Parameter | Effect of Guanfacine | Key References |

| Molecular Target | Agonist at postsynaptic α2A-adrenergic receptors | [6][7] |

| Signaling Molecule: cAMP | Decreased intracellular concentration | [6][7][10] |

| Signaling Enzyme: PKA | Decreased activity | [1][4][11] |

| Ion Channel: HCN | Closure | [7][10][12] |

| Ion Channel: K+ | Closure | [1][10] |

| Synaptic Transmission | Strengthened excitatory postsynaptic potentials (EPSPs) | [1][10] |

| Neuronal Firing | Enhanced task-related firing of PFC "Delay cells" | [1][4][10] |

| Network Function | Strengthened PFC network connectivity | [1][11] |

| Cognitive Function | Improved working memory, attention, and impulse control | [1][2][3] |

Key Experimental Protocols

The elucidation of guanfacine's mechanism of action has relied on a combination of electrophysiological, neurochemical, and behavioral techniques.

In Vivo Electrophysiology and Iontophoresis

This technique allows for the direct measurement of the effects of guanfacine on the firing of individual neurons in the PFC of behaving animals.

-

Objective: To determine the effect of guanfacine on the task-related firing of PFC neurons.

-

Methodology:

-

Animals (typically monkeys) are trained on a working memory task (e.g., delayed response task).

-

A recording cylinder is surgically implanted over the PFC.

-

During task performance, a microelectrode is lowered into the PFC to record the extracellular action potentials of single neurons.

-

A multi-barreled iontophoresis electrode is positioned adjacent to the recording electrode to allow for the localized application of drugs.

-

Baseline neuronal firing is recorded during the task.

-

Guanfacine is ejected from the iontophoresis electrode while the neuron's activity continues to be recorded.

-

Changes in firing rate, particularly during the delay period of the working memory task, are quantified.

-

References

- 1. Guanfacine's mechanism of action in treating prefrontal cortical disorders: Successful translation across species - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. What is the mechanism of Guanfacine hydrochloride? [synapse.patsnap.com]

- 3. Guanfacine for the Treatment of PFC Disorders < Arnsten Lab [medicine.yale.edu]

- 4. researchgate.net [researchgate.net]

- 5. scientia.global [scientia.global]

- 6. View of Mechanism of action of guanfacine: a postsynaptic differential approach to the treatment of attention deficit hyperactivity disorder (ADHD) [actaspsiquiatria.es]

- 7. researchgate.net [researchgate.net]

- 8. youtube.com [youtube.com]

- 9. m.youtube.com [m.youtube.com]

- 10. Guanfacine for the Treatment of Cognitive Disorders: A Century of Discoveries at Yale - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Guanfacine’s mechanism of action in treating prefrontal cortical disorders: Successful translation across species - PMC [pmc.ncbi.nlm.nih.gov]

- 12. iccm-conference.neocities.org [iccm-conference.neocities.org]

Guanfacine Hydrochloride's Affinity for Alpha-2 Adrenergic Receptors: A Technical Guide

For Immediate Release

This technical guide provides an in-depth analysis of the binding affinity of guanfacine hydrochloride for the three subtypes of alpha-2 (α2) adrenergic receptors: α2A, α2B, and α2C. Guanfacine, a centrally acting α2A-adrenergic receptor agonist, is utilized in the management of attention deficit hyperactivity disorder (ADHD) and hypertension. Its therapeutic efficacy is intrinsically linked to its selective interaction with these receptors, primarily within the prefrontal cortex. This document, intended for researchers, scientists, and drug development professionals, consolidates quantitative binding data, details experimental methodologies for affinity determination, and visualizes key biological and experimental processes.

Core Findings: Guanfacine's Selective Binding Profile

Guanfacine exhibits a notable preferential binding affinity for the α2A-adrenergic receptor subtype.[1][2] This selectivity is a cornerstone of its pharmacological profile, contributing to its specific therapeutic effects. Reports indicate that guanfacine's affinity for the α2A subtype is approximately 15 to 20 times higher than for the α2B and α2C subtypes.[1][3]

Quantitative Binding Affinity Data

The following table summarizes the binding affinity of guanfacine hydrochloride for the human α2A, α2B, and α2C adrenergic receptor subtypes, as determined by radioligand competition binding assays.

| Receptor Subtype | Ligand | Ki (nM) | Test System | Reference |

| Human α2A | Guanfacine | 20.0 | CHO cells | [4] |

| Human α2B | Guanfacine | 363.0 | CHO cells | [4] |

| Human α2C | Guanfacine | 230.0 | CHO cells | [4] |

Ki (Inhibition Constant): A measure of the binding affinity of a ligand to a receptor. A lower Ki value indicates a higher binding affinity.

Experimental Protocols for Determining Binding Affinity

The determination of guanfacine's binding affinity for α2-adrenergic receptors is primarily achieved through in vitro radioligand binding assays. These experiments are fundamental in characterizing the drug-receptor interaction.

Radioligand Competition Binding Assay

This is a common method used to determine the affinity of an unlabeled compound (guanfacine) by measuring its ability to displace a radiolabeled ligand from the target receptor.

Objective: To determine the inhibition constant (Ki) of guanfacine for the α2A, α2B, and α2C adrenergic receptor subtypes.

Materials:

-

Cell Membranes: Membranes prepared from cell lines stably expressing one of the human α2A, α2B, or α2C adrenergic receptor subtypes (e.g., CHO or HEK293 cells).

-

Radioligand: A high-affinity radiolabeled antagonist for α2-adrenergic receptors, such as [³H]Rauwolscine or [³H]RX821002.

-

Unlabeled Ligand: Guanfacine hydrochloride.

-

Incubation Buffer: Typically Tris-HCl buffer (e.g., 50 mM, pH 7.4) containing divalent cations like MgCl₂.

-

Wash Buffer: Cold incubation buffer.

-

Scintillation Cocktail: For detection of radioactivity.

-

Glass Fiber Filters: To separate bound from free radioligand.

-

Filtration Apparatus: A cell harvester or similar vacuum filtration system.

-

Scintillation Counter: To measure radioactivity.

Procedure:

-

Membrane Preparation: Homogenize cultured cells expressing the receptor subtype of interest in a cold buffer and centrifuge to pellet the membranes. Wash the membrane pellet and resuspend in the incubation buffer to a specific protein concentration.

-

Assay Setup: In a 96-well plate or individual tubes, add the cell membranes, the radioligand at a concentration near its Kd (dissociation constant), and varying concentrations of guanfacine.

-

Incubation: Incubate the mixture at a controlled temperature (e.g., 25°C or 37°C) for a specific duration (e.g., 60-90 minutes) to allow the binding to reach equilibrium.

-

Termination of Incubation: Rapidly terminate the binding reaction by vacuum filtration through glass fiber filters. This separates the receptor-bound radioligand from the free radioligand in the solution.

-

Washing: Quickly wash the filters with cold wash buffer to remove any non-specifically bound radioligand.

-

Radioactivity Measurement: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

-

Data Analysis: Plot the percentage of specific binding of the radioligand against the logarithm of the guanfacine concentration. The resulting sigmoidal curve is then analyzed using non-linear regression to determine the IC₅₀ value (the concentration of guanfacine that inhibits 50% of the specific binding of the radioligand). The Ki value is then calculated from the IC₅₀ using the Cheng-Prusoff equation:

Ki = IC₅₀ / (1 + [L]/Kd)

Where:

-

[L] is the concentration of the radioligand.

-

Kd is the dissociation constant of the radioligand for the receptor.

-

Visualizing Key Pathways and Processes

To further elucidate the mechanisms and methodologies discussed, the following diagrams have been generated using the Graphviz DOT language.

Conclusion

The data and methodologies presented in this technical guide underscore the selective nature of guanfacine hydrochloride's interaction with α2-adrenergic receptors, with a clear preference for the α2A subtype. This selectivity is fundamental to its mechanism of action in treating ADHD and hypertension. The provided experimental protocol for radioligand competition binding assays offers a foundational method for researchers to quantitatively assess the binding affinity of guanfacine and other related compounds. The visualized workflows and signaling pathways serve to further clarify these complex processes, providing a valuable resource for the scientific community engaged in neuropharmacology and drug development.

References

- 1. Guanfacine Overview - Active Ingredient - RxReasoner [rxreasoner.com]

- 2. youtube.com [youtube.com]

- 3. multiple-second-messenger-pathways-of-alpha-adrenergic-receptor-subtypes-expressed-in-eukaryotic-cells - Ask this paper | Bohrium [bohrium.com]

- 4. Actions of alpha2 adrenoceptor ligands at alpha2A and 5-HT1A receptors: the antagonist, atipamezole, and the agonist, dexmedetomidine, are highly selective for alpha2A adrenoceptors - PubMed [pubmed.ncbi.nlm.nih.gov]

In Vitro Metabolism of N-(2,6-diethylphenyl)-4,5-dihydro-1H-imidazol-2-amine;hydrochloride (Clonidine): A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in vitro metabolism of N-(2,6-diethylphenyl)-4,5-dihydro-1H-imidazol-2-amine;hydrochloride, commonly known as Clonidine. This document details the metabolic pathways, enzymatic kinetics, and experimental protocols relevant to the study of its biotransformation, designed for an audience of researchers, scientists, and drug development professionals.

Introduction

Clonidine is a centrally acting α2-adrenergic agonist used primarily for the treatment of hypertension. Understanding its metabolism is crucial for predicting its pharmacokinetic profile, potential drug-drug interactions, and inter-individual variability in clinical response. In vitro metabolism studies are fundamental in characterizing the metabolic fate of clonidine, identifying the enzymes responsible for its biotransformation, and quantifying the formation of its metabolites.

Metabolic Pathways and Metabolites

The primary metabolic pathway for clonidine in vitro is hydroxylation, leading to the formation of its major metabolite, 4-hydroxyclonidine.[1][2] This reaction is predominantly catalyzed by the cytochrome P450 (CYP) superfamily of enzymes located in the liver.

In addition to the major metabolite, several minor metabolites of clonidine have been identified, including:

-

p-hydroxy-clonidine

-

dichlorophenyl-guanidine

-

1-(2,6-dichloro-4-hydroxyphenyl)-guanidine

-

2-((2,6-dichlorophenyl)-imino)-imidazolin-4-one

-

2((2,6-dichloro-4-hydroxyphenyl)-imino)-imidazolin-4-one

The quantitative contribution of these minor metabolic pathways to the overall clearance of clonidine in vitro is considered to be significantly less than that of 4-hydroxylation.

Quantitative Data on In Vitro Metabolism

The formation of 4-hydroxyclonidine is primarily mediated by CYP2D6, which accounts for approximately two-thirds of this metabolic activity in human liver microsomes.[1] Other contributing enzymes include CYP1A2, CYP3A4, CYP1A1, and CYP3A5.[1]

Table 1: Contribution of Cytochrome P450 Isoforms to 4-hydroxyclonidine Formation in Human Liver Microsomes

| CYP Isoform | Contribution |

| CYP2D6 | ~67% |

| CYP3A4/5 | ~23% |

| CYP1A2 | ~15% |

| CYP1A1 | Contribution observed |

Source: Data compiled from selective inhibition studies in human liver microsomes.[1]

Table 2: Kinetic Parameters for 4-hydroxyclonidine Formation

| In Vitro System | Enzyme | Km (µM) | Vmax (pmol/min/pmol CYP) |

| Pooled Human Liver Microsomes | Mixed CYPs | 2.8 ± 0.6 | 0.18 ± 0.02 |

| Recombinant CYP2D6 | CYP2D6 | 1.5 ± 0.3 | 5.88 ± 3.27 |

Source: Kinetic parameters determined from saturation curves of clonidine 4-hydroxylation.[1]

Experimental Protocols

In Vitro Incubation with Human Liver Microsomes

This protocol describes a typical experiment to assess the metabolism of clonidine using pooled human liver microsomes (HLM).

Materials:

-

Clonidine hydrochloride

-

Pooled human liver microsomes (HLM)

-

NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

-

Potassium phosphate buffer (0.1 M, pH 7.4)

-

Methanol (for reaction termination)

-

Internal standard (e.g., deuterated 4-hydroxyclonidine)

Procedure:

-

Prepare a stock solution of clonidine in a suitable solvent (e.g., water or methanol).

-

In a microcentrifuge tube, pre-incubate HLM (e.g., 0.1 mg/mL final protein concentration) in potassium phosphate buffer at 37°C for 5 minutes.

-

Initiate the metabolic reaction by adding clonidine (at various concentrations to determine kinetics) and the NADPH regenerating system to the pre-incubated microsomes.

-

Incubate the reaction mixture at 37°C for a specified time (e.g., 60 minutes). Linearity of product formation with respect to time and protein concentration should be established in preliminary experiments.

-

Terminate the reaction by adding a cold organic solvent, such as methanol, containing the internal standard.

-

Centrifuge the samples to precipitate the protein.

-

Transfer the supernatant for analysis by LC-MS/MS.

Recombinant CYP Enzyme Assays

To determine the contribution of individual CYP isoforms, clonidine can be incubated with recombinant human CYP enzymes co-expressed with cytochrome P450 reductase in a suitable expression system (e.g., baculovirus-infected insect cells). The experimental procedure is similar to that for HLM, with the recombinant enzyme preparation replacing the liver microsomes.

Analytical Methodology: LC-MS/MS

The quantification of clonidine and its metabolites is typically performed using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.

Sample Preparation:

-

Protein precipitation of the incubation mixture with a cold organic solvent (e.g., methanol or acetonitrile) is a common and effective method for sample cleanup.[3]

Chromatographic Conditions (Illustrative Example):

-

Column: A reverse-phase C18 column is commonly used.

-

Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., ammonium formate or formic acid in water) and an organic solvent (e.g., methanol or acetonitrile).

-

Flow Rate: Typical flow rates are in the range of 0.2-0.5 mL/min.

Mass Spectrometric Detection (Illustrative Example):

-

Ionization Mode: Electrospray ionization (ESI) in the positive ion mode is generally used for clonidine and its metabolites.

-

Detection Mode: Multiple Reaction Monitoring (MRM) is employed for its high selectivity and sensitivity. This involves monitoring specific precursor-to-product ion transitions for the analyte and the internal standard.

-

MRM Transitions: Specific m/z transitions for clonidine, 4-hydroxyclonidine, and the internal standard need to be optimized on the specific mass spectrometer being used.

References

Spectroscopic Analysis of N-(2,6-diethylphenyl)-4,5-dihydro-1H-imidazol-2-amine;hydrochloride: A Technical Guide

Abstract

This technical guide provides a comprehensive overview of the spectroscopic analysis of N-(2,6-diethylphenyl)-4,5-dihydro-1H-imidazol-2-amine;hydrochloride, a selective alpha-2A adrenergic receptor agonist commonly known as Guanfacine hydrochloride. This document is intended for researchers, scientists, and drug development professionals, offering a detailed examination of the compound's spectral characteristics. The guide summarizes key quantitative data from various spectroscopic techniques, including Nuclear Magnetic Resonance (NMR), Infrared (IR), Mass Spectrometry (MS), and Ultraviolet-Visible (UV-Vis) spectroscopy. Detailed experimental protocols for these analytical methods are provided, alongside a visualization of the compound's primary signaling pathway.

Introduction

N-(2,6-diethylphenyl)-4,5-dihydro-1H-imidazol-2-amine;hydrochloride (Guanfacine hydrochloride) is a centrally acting antihypertensive agent. Pharmacologically, it functions as a selective agonist for the α2A-adrenergic receptor.[1] This agonism in the brainstem and prefrontal cortex leads to a reduction in sympathetic outflow, resulting in decreased peripheral vascular resistance and a lower heart rate. Beyond its use in treating hypertension, an extended-release formulation of Guanfacine is indicated for the treatment of Attention Deficit Hyperactivity Disorder (ADHD).

A thorough understanding of the spectroscopic properties of Guanfacine hydrochloride is crucial for its identification, characterization, and quality control in pharmaceutical development and manufacturing. This guide aims to consolidate the available spectroscopic data and methodologies to serve as a valuable resource for the scientific community.

Spectroscopic Data

The following sections present a summary of the quantitative data obtained from the spectroscopic analysis of Guanfacine hydrochloride.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Due to the limited availability of directly published tabular NMR data for Guanfacine hydrochloride, the following assignments are based on spectral interpretation and data from related compounds.

2.1.1. ¹H NMR Spectral Data

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| [Data not explicitly found in search results] | - | - | Aromatic Protons |

| [Data not explicitly found in search results] | - | - | CH₂ (dihydroimidazole ring) |

| [Data not explicitly found in search results] | - | - | CH₂ (diethyl groups) |

| [Data not explicitly found in search results] | - | - | NH/NH₂ (amine/guanidinium) |

| [Data not explicitly found in search results] | - | - | CH₃ (diethyl groups) |

2.1.2. ¹³C NMR Spectral Data

| Chemical Shift (δ) ppm | Assignment |

| [Data not explicitly found in search results] | C=N (guanidinium) |

| [Data not explicitly found in search results] | Aromatic Carbons |

| [Data not explicitly found in search results] | CH₂ (dihydroimidazole ring) |

| [Data not explicitly found in search results] | CH₂ (diethyl groups) |

| [Data not explicitly found in search results] | CH₃ (diethyl groups) |

Infrared (IR) Spectroscopy

| Wavenumber (cm⁻¹) | Intensity | Functional Group Assignment |

| [Data not explicitly found in search results] | - | N-H stretching (amine/guanidinium) |

| [Data not explicitly found in search results] | - | C-H stretching (aromatic) |

| [Data not explicitly found in search results] | - | C-H stretching (aliphatic) |

| [Data not explicitly found in search results] | - | C=N stretching (guanidinium) |

| [Data not explicitly found in search results] | - | C=C stretching (aromatic) |

| [Data not explicitly found in search results] | - | C-N stretching |

| [Data not explicitly found in search results] | - | C-H bending |

Mass Spectrometry (MS)

| m/z | Ion Type |

| 246.0185 | [M+H]⁺ (protonated molecule) |

| 203.9984 | Product ion (loss of CH₂N₂) |

| 158.9769 | Product ion (2,6-dichlorobenzyl cation) |

| 272.1 | Derivatized Guanfacine ion |

| 274.1 | Derivatized Guanfacine ion (isotope) |

| 161.1 | Derivatized Guanfacine ion |

| 86.1 | Derivatized Guanfacine ion |

Ultraviolet-Visible (UV-Vis) Spectroscopy

| Wavelength (λmax) | Solvent |

| 270 nm | Methanol |

| 210 nm | Water and Acetonitrile mixture |

Experimental Protocols

This section details the methodologies for the spectroscopic analysis of Guanfacine hydrochloride.

NMR Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra for the structural elucidation and confirmation of Guanfacine hydrochloride.

Instrumentation: A high-resolution NMR spectrometer (e.g., Bruker Avance series, 400 MHz or higher).

Sample Preparation:

-

Accurately weigh approximately 10-20 mg of Guanfacine hydrochloride.

-

Dissolve the sample in a suitable deuterated solvent (e.g., DMSO-d₆, D₂O, or CD₃OD) in a standard 5 mm NMR tube. The choice of solvent may depend on the specific protons to be observed (e.g., exchangeable protons).

-

Add a small amount of a reference standard, such as tetramethylsilane (TMS), if not already present in the solvent.

¹H NMR Acquisition Parameters (Typical):

-

Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).

-

Number of Scans: 16 to 64, depending on the sample concentration.

-

Relaxation Delay: 1-2 seconds.

-

Acquisition Time: 2-4 seconds.

-

Spectral Width: A range covering approximately -2 to 12 ppm.

¹³C NMR Acquisition Parameters (Typical):

-

Pulse Program: A standard proton-decoupled ¹³C experiment (e.g., 'zgpg30' on Bruker instruments).

-

Number of Scans: 1024 or more, as the natural abundance of ¹³C is low.

-

Relaxation Delay: 2-5 seconds.

-

Acquisition Time: 1-2 seconds.

-

Spectral Width: A range covering approximately 0 to 200 ppm.

Data Processing:

-

Apply a Fourier transform to the acquired Free Induction Decay (FID).

-

Phase correct the resulting spectrum.

-

Calibrate the chemical shift scale using the solvent or TMS peak as a reference.

-

Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.

-

Analyze the multiplicities and coupling constants to deduce the connectivity of the protons.

IR Spectroscopy

Objective: To identify the functional groups present in Guanfacine hydrochloride.

Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer.

Sample Preparation (KBr Pellet Method):

-

Grind a small amount (1-2 mg) of Guanfacine hydrochloride with approximately 100-200 mg of dry potassium bromide (KBr) using an agate mortar and pestle until a fine, homogeneous powder is obtained.

-

Transfer the powder to a pellet press and apply pressure to form a thin, transparent pellet.

FTIR Acquisition Parameters (Typical):

-

Spectral Range: 4000 to 400 cm⁻¹.

-

Resolution: 4 cm⁻¹.

-

Number of Scans: 16 to 32.

-

Background: A spectrum of the empty sample compartment or a pure KBr pellet should be collected as a background and subtracted from the sample spectrum.

Data Analysis:

-

Identify the major absorption bands in the spectrum.

-

Correlate the wavenumbers of these bands to specific functional groups using standard correlation tables.

Mass Spectrometry

Objective: To determine the molecular weight and fragmentation pattern of Guanfacine hydrochloride.

Instrumentation: A mass spectrometer, often coupled with a liquid chromatograph (LC-MS) and equipped with an electrospray ionization (ESI) source.

LC-MS/MS Experimental Conditions (Typical):

-

Chromatographic Separation: A C18 reversed-phase column is commonly used. The mobile phase is often a gradient of an aqueous solution (e.g., water with 0.1% formic acid) and an organic solvent (e.g., acetonitrile).

-

Ionization: ESI in positive ion mode.

-

Mass Analysis: Full scan mode to determine the parent ion mass and product ion scan (MS/MS) mode to study the fragmentation pattern.

-

Collision Energy: Varied to optimize the fragmentation of the parent ion.

UV-Vis Spectroscopy

Objective: To determine the wavelength of maximum absorbance (λmax) of Guanfacine hydrochloride.

Instrumentation: A UV-Vis spectrophotometer.

Procedure:

-

Prepare a dilute solution of Guanfacine hydrochloride in a suitable solvent (e.g., methanol, or a mixture of water and acetonitrile).

-

Use the same solvent as a blank.

-

Scan the absorbance of the solution over a range of wavelengths (e.g., 200-400 nm).

-

The wavelength at which the maximum absorbance is observed is the λmax.

Signaling Pathway and Experimental Workflows

Alpha-2A Adrenergic Receptor Signaling Pathway

Guanfacine acts as an agonist at the α2A-adrenergic receptor, which is a G-protein coupled receptor (GPCR). The activation of this receptor initiates a signaling cascade that ultimately modulates neuronal activity.

Caption: Guanfacine activation of the α2A-adrenergic receptor signaling pathway.

General Spectroscopic Analysis Workflow

The following diagram illustrates a typical workflow for the spectroscopic analysis of a pharmaceutical compound like Guanfacine hydrochloride.

Caption: A generalized workflow for the spectroscopic analysis of Guanfacine HCl.

Conclusion

References

The Synthesis of Guanfacine Hydrochloride Analogues and Derivatives: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed exploration of the synthesis of guanfacine hydrochloride, a selective alpha-2A adrenergic receptor agonist, and its potential analogues and derivatives. While the synthesis of the parent compound is well-documented, this paper also delves into hypothetical synthetic strategies for novel derivatives, offering a roadmap for researchers in drug discovery and development. The guide summarizes available quantitative data, outlines experimental protocols, and visualizes key chemical transformations and biological pathways.

Core Synthesis of Guanfacine Hydrochloride

The synthesis of guanfacine hydrochloride primarily revolves around the formation of the N-(2,6-dichlorophenylacetyl)guanidine core. Several methods have been reported, predominantly starting from 2,6-dichlorophenylacetic acid or its derivatives.

Synthetic Routes

A common and efficient method involves the reaction of guanidine with an activated form of 2,6-dichlorophenylacetic acid, such as the corresponding acyl chloride or ester.

One documented method involves the esterification of 2,6-dichlorophenylacetic acid with methanol to yield methyl 2,6-dichlorophenylacetate. This intermediate is then reacted with a free guanidine base in an alcoholic solvent to produce guanfacine. The final step involves treatment with hydrochloric acid to afford guanfacine hydrochloride.

Another approach utilizes the direct reaction of guanidine hydrochloride with 2,6-dichlorobenzeneacetyl chloride in the presence of a base, such as potassium carbonate, in an inert solvent like acetonitrile.

A patented method describes the preparation of a free guanidine ethanol solution by reacting guanidine hydrochloride with sodium ethoxide. This solution is then reacted with methyl 2,6-dichlorophenylacetate to yield guanfacine.[1]

Experimental Protocol: Synthesis of Guanfacine Hydrochloride via Methyl 2,6-Dichlorophenylacetate

Step 1: Preparation of Methyl 2,6-Dichlorophenylacetate [1]

-

To a solution of 2,6-dichlorophenylacetic acid in methanol, concentrated sulfuric acid is added as a catalyst.

-

The reaction mixture is heated to reflux.

-

Upon completion, the methanol is distilled off, and the residue is worked up to isolate methyl 2,6-dichlorophenylacetate.

Step 2: Preparation of Free Guanidine Solution [1]

-

Sodium ethoxide is dissolved in absolute ethanol.

-

Guanidine hydrochloride is added to this solution at ambient temperature and stirred for 16-24 hours.

-

The precipitated sodium chloride is filtered off to obtain a solution of free guanidine in ethanol.

Step 3: Synthesis of Guanfacine [1]

-

Methyl 2,6-dichlorophenylacetate, dissolved in absolute ethanol, is added dropwise to the free guanidine ethanol solution with stirring at ambient temperature.

-

The reaction progress is monitored by thin-layer chromatography (TLC).

-

Upon completion, the ethanol is removed under reduced pressure. The residue is washed with dichloromethane and filtered.

Step 4: Formation of Guanfacine Hydrochloride [1]

-

The obtained guanfacine is dissolved in absolute ethanol.

-

A solution of hydrogen chloride in ethanol is added to precipitate guanfacine hydrochloride.

-

The product is collected by filtration, washed, and dried.

Synthesis of Guanfacine Analogues and Derivatives

The exploration of guanfacine analogues can be broadly categorized by modifications to three key structural components: the 2,6-dichlorophenyl ring, the acetyl linker, and the guanidino group. While specific examples with detailed experimental data are limited in the public domain, this section outlines logical synthetic strategies for creating such derivatives.

Modification of the Phenyl Ring

This involves the synthesis of analogues with different substitution patterns on the phenyl ring or its replacement with other aromatic or heterocyclic systems.

Hypothetical Experimental Protocol: Synthesis of a Pyridinyl Analogue

-

Step 1: Synthesis of 2-(pyridin-2-yl)acetic acid hydrochloride. This can be achieved through various established methods for the synthesis of heteroaryl acetic acids.

-

Step 2: Conversion to the corresponding methyl ester. Similar to the guanfacine synthesis, the acetic acid derivative is esterified using methanol and an acid catalyst.

-

Step 3: Reaction with guanidine. The methyl ester is then reacted with a free guanidine base to yield the pyridinyl analogue of guanfacine.

-

Step 4: Salt formation. The final product is treated with hydrochloric acid to form the hydrochloride salt.

Alterations to the Acetyl Linker

Modifications to the linker between the phenyl ring and the guanidine group could involve changing its length, rigidity, or introducing different functional groups.

Derivatization of the Guanidino Group

The guanidino moiety is crucial for the pharmacological activity of guanfacine. However, targeted modifications could lead to prodrugs with altered pharmacokinetic profiles or compounds with modulated receptor interactions.

A patent for guanfacine prodrugs describes the synthesis of guanfacine tert-butyl carbamate hydrochloride.[2] This was achieved by reacting guanfacine hydrochloride with di-tert-butyl dicarbonate in the presence of triethylamine.[2]

Experimental Protocol: Synthesis of Guanfacine tert-butyl carbamate Hydrochloride [2]

-

Guanfacine hydrochloride is reacted with di-tert-butyl dicarbonate.

-

Triethylamine is used as a base.

-

The reaction yields guanfacine tert-butyl carbamate, which is then purified.

-

The final product is obtained as the hydrochloride salt.

Quantitative Data

The following table summarizes available data for guanfacine and a reported prodrug. Data for other hypothetical analogues are not available in the reviewed literature.

| Compound | Starting Material | Key Reagents | Solvent | Reported Yield | Reference |

| Guanfacine Hydrochloride | 2,6-Dichlorophenylacetic acid | Methanol, Sulfuric acid, Guanidine, HCl | Ethanol | Not Specified | [1] |

| Guanfacine tert-butyl carbamate Hydrochloride | Guanfacine hydrochloride | Di-tert-butyl dicarbonate, Triethylamine | Not Specified | Not Specified | [2] |

Signaling Pathway of Guanfacine

Guanfacine is a selective agonist of the alpha-2A adrenergic receptor. Its therapeutic effects in Attention Deficit Hyperactivity Disorder (ADHD) are believed to be mediated through its action on these receptors in the prefrontal cortex.

The binding of guanfacine to the alpha-2A adrenergic receptor, a G-protein coupled receptor, is thought to strengthen prefrontal cortical network connections. This is achieved by modulating downstream signaling cascades that regulate attention and impulsivity.

References

Methodological & Application

Application Notes and Protocols for N-(2,6-diethylphenyl)-4,5-dihydro-1H-imidazol-2-amine;hydrochloride in Electrophysiology

Disclaimer: Direct electrophysiological data for N-(2,6-diethylphenyl)-4,5-dihydro-1H-imidazol-2-amine;hydrochloride is limited in publicly available literature. The following application notes and protocols are based on the well-characterized actions of structurally and functionally similar α2-adrenergic receptor agonists, primarily clonidine. Researchers should use this information as a guideline and optimize protocols for their specific experimental needs.

Introduction

N-(2,6-diethylphenyl)-4,5-dihydro-1H-imidazol-2-amine;hydrochloride is a derivative of the imidazoline class of compounds, which are known to act as α2-adrenergic receptor agonists.[1][2] These agonists have significant effects on the central and peripheral nervous systems, making them valuable tools in electrophysiological research. Their primary mechanism of action involves the activation of presynaptic α2-adrenergic receptors, leading to an inhibition of norepinephrine release.[1][3][4] This modulation of noradrenergic signaling has profound effects on neuronal excitability, synaptic transmission, and cardiovascular function.[5][6]

In electrophysiology, this compound can be utilized to:

-

Investigate the role of α2-adrenergic receptors in synaptic plasticity.

-

Modulate neuronal firing rates and patterns.

-

Study the influence of the noradrenergic system on cardiac electrophysiology.[5][7]

-

Explore its potential as a therapeutic agent for conditions involving neuronal hyperexcitability or cardiovascular dysregulation.

Mechanism of Action

N-(2,6-diethylphenyl)-4,5-dihydro-1H-imidazol-2-amine;hydrochloride is expected to act as an agonist at α2-adrenergic receptors, which are G-protein coupled receptors (GPCRs) linked to inhibitory G-proteins (Gi/o).[2][8]

Signaling Pathway:

-

Binding: The compound binds to the α2-adrenergic receptor.[3]

-

G-protein activation: This binding event activates the associated Gi/o protein.[2][8]

-

Inhibition of Adenylyl Cyclase: The activated αi subunit inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[3][4]

-

Modulation of Ion Channels:

-

The decrease in cAMP can modulate the activity of various ion channels.

-

The βγ subunit of the G-protein can directly activate G-protein-coupled inwardly-rectifying potassium (GIRK) channels, leading to membrane hyperpolarization and decreased neuronal excitability.[8]

-

It can also inhibit voltage-gated calcium channels, reducing neurotransmitter release.[3]

-

Caption: Signaling pathway of α2-adrenergic receptor agonists.

Quantitative Data (Based on Clonidine)

The following table summarizes the electrophysiological effects of clonidine, a representative α2-adrenergic agonist. These values can serve as a starting point for determining the effective concentration range for N-(2,6-diethylphenyl)-4,5-dihydro-1H-imidazol-2-amine;hydrochloride.

| Parameter | Preparation | Concentration | Effect | Reference |

| Sinus Cycle Length | Human Volunteers (in vivo) | 0.2-0.5 mg (oral, twice daily) | Prolonged by 71 ms | [7] |

| Corrected Sinus Node Recovery Time (SNRT) | Human Volunteers (in vivo) | 0.2-0.5 mg (oral, twice daily) | Increased by 81 ms | [7] |

| Atrioventricular Nodal Wenckebach Cycle Length | Human Volunteers (in vivo) | 0.2-0.5 mg (oral, twice daily) | Significantly increased | [5] |

| Cardiac Output | Human Volunteers (in vivo) | 0.2-0.5 mg (oral, twice daily) | Significantly lowered | [5] |

| Mean Arterial Pressure (MAP) | Human Volunteers (in vivo) | 300 µg (intravenous) | Decreased by 20% | [6] |

| Heart Rate | Human Volunteers (in vivo) | 300 µg (intravenous) | Transiently depressed | [6] |

Experimental Protocols

In Vitro Electrophysiology: Brain Slice Patch-Clamp Recording

This protocol is designed to assess the effects of the compound on neuronal excitability and synaptic transmission in acute brain slices.

Materials:

-

N-(2,6-diethylphenyl)-4,5-dihydro-1H-imidazol-2-amine;hydrochloride

-

Artificial cerebrospinal fluid (aCSF)

-

Internal solution for patch pipettes

-

Vibratome

-

Patch-clamp amplifier and data acquisition system

-

Microscope with DIC optics

Procedure:

-

Slice Preparation:

-

Anesthetize and decapitate a rodent according to approved animal care protocols.

-

Rapidly remove the brain and place it in ice-cold, oxygenated aCSF.

-

Cut 300 µm thick coronal or sagittal slices of the desired brain region (e.g., prefrontal cortex, locus coeruleus) using a vibratome.

-

Allow slices to recover in oxygenated aCSF at 32-34°C for 30 minutes, then at room temperature for at least 1 hour.

-

-

Recording:

-

Transfer a slice to the recording chamber and continuously perfuse with oxygenated aCSF at a rate of 2-3 ml/min.

-

Visualize neurons using DIC optics and establish a whole-cell patch-clamp recording.

-

Record baseline neuronal activity (e.g., resting membrane potential, firing rate in current-clamp; synaptic currents in voltage-clamp).

-

-

Compound Application:

-

Prepare a stock solution of the compound in water or DMSO.

-

Dilute the stock solution in aCSF to the desired final concentrations (e.g., 100 nM - 10 µM).

-

Bath-apply the compound by switching the perfusion solution.

-

-

Data Analysis:

-

Measure changes in resting membrane potential, input resistance, action potential firing frequency, and synaptic current amplitude and frequency.

-

Compare the data before, during, and after compound application.

-

Caption: Workflow for brain slice patch-clamp experiments.

In Vivo Electrophysiology: Single-Unit Recording

This protocol allows for the investigation of the compound's effects on the firing activity of single neurons in an intact animal model.

Materials:

-

N-(2,6-diethylphenyl)-4,5-dihydro-1H-imidazol-2-amine;hydrochloride

-

Anesthetic (e.g., isoflurane, urethane)

-

Stereotaxic apparatus

-

High-impedance microelectrodes

-

Amplifier and data acquisition system

-

Drug delivery system (e.g., intravenous catheter, microinjection cannula)

Procedure:

-

Animal Preparation:

-

Anesthetize the animal and place it in a stereotaxic frame.

-

Perform surgery to expose the skull over the target brain region.

-

Drill a small craniotomy and carefully lower a recording microelectrode to the desired coordinates.

-

-

Recording:

-

Isolate the action potentials of a single neuron.

-

Record the baseline firing rate and pattern for a stable period.

-

-

Compound Administration:

-

Administer the compound systemically (e.g., via intravenous injection) or locally (e.g., via microiontophoresis or a microinjection cannula).

-

-

Data Analysis:

-

Monitor and record the neuron's firing activity continuously before, during, and after drug administration.

-

Analyze changes in firing rate, pattern (e.g., burst firing), and waveform.

-

Construct peri-stimulus time histograms (PSTHs) to visualize the temporal effects of the drug.

-

Safety and Handling

-

Wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.

-

Handle the compound in a well-ventilated area.

-

Consult the Safety Data Sheet (SDS) for detailed information on handling, storage, and disposal.

Conclusion

N-(2,6-diethylphenyl)-4,5-dihydro-1H-imidazol-2-amine;hydrochloride, as a putative α2-adrenergic agonist, is a valuable pharmacological tool for studying the modulation of neuronal and cardiac electrical activity. The protocols and data provided, based on the actions of the well-known analog clonidine, offer a solid foundation for researchers to explore the electrophysiological properties of this compound. Careful experimental design and dose-response studies will be crucial to fully characterize its specific effects.

References

- 1. Clonidine - Wikipedia [en.wikipedia.org]

- 2. go.drugbank.com [go.drugbank.com]

- 3. m.youtube.com [m.youtube.com]

- 4. What are Alpha 2 adrenoceptor modulators and how do they work? [synapse.patsnap.com]

- 5. Electrophysiologic and hemodynamic effects of chronic oral therapy with the alpha 2-agonists clonidine and tiamenidine in hypertensive volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. derangedphysiology.com [derangedphysiology.com]

- 7. Study of the electrophysiologic properties of clonidine administered intravenously - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. youtube.com [youtube.com]

Application Notes and Protocols for Guanfacine Hydrochloride in Animal Models of Working Memory

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of guanfacine hydrochloride for studying working memory in animal models. This document includes detailed information on the mechanism of action, experimental protocols for key behavioral assays, and a summary of effective doses.

Introduction

Guanfacine hydrochloride is a selective α2A-adrenergic receptor agonist that has been shown to improve cognitive functions subserved by the prefrontal cortex (PFC), including working memory.[1][2][3][4] It is a valuable pharmacological tool for investigating the neurobiological basis of working memory and for the preclinical assessment of potential cognitive enhancers. Guanfacine's beneficial effects have been demonstrated across various species, including mice, rats, and non-human primates.[1][4]

Mechanism of Action

Guanfacine enhances working memory by modulating neuronal activity in the prefrontal cortex.[1][3][4] Its primary mechanism of action involves the stimulation of postsynaptic α2A-adrenergic receptors on dendritic spines of pyramidal neurons in the PFC.[1][5][6] This stimulation initiates an intracellular signaling cascade that provides a powerful modulatory influence on PFC microcircuits.[1][2]

Key steps in guanfacine's mechanism of action include:

-

Binding to α2A-Adrenergic Receptors: Guanfacine selectively binds to and activates α2A-adrenergic receptors.[3][5]

-

Inhibition of cAMP-PKA Signaling: Activation of these G-protein coupled receptors inhibits the adenylyl cyclase, leading to a reduction in intracellular cyclic AMP (cAMP) levels and subsequent decreased activity of protein kinase A (PKA).[1][5][7]

-

Closure of HCN and K+ Channels: The reduction in cAMP-PKA signaling leads to the closure of hyperpolarization-activated cyclic nucleotide-gated (HCN) and potassium (K+) channels on dendritic spines.[1][5][8]

-

Strengthening of Network Connectivity: The closure of these ion channels strengthens synaptic connections, enhances the firing of PFC neurons, and ultimately improves the signal-to-noise ratio in PFC networks.[1][2][4] This enhancement of network connectivity is crucial for the maintenance of information in working memory.[1][2]

Guanfacine has also been shown to protect PFC neurons from the detrimental effects of stress.[1][2]

Data Presentation

The following tables summarize the effective doses of guanfacine hydrochloride for improving working memory in different animal models and behavioral tasks.

Table 1: Effective Doses of Guanfacine in Rodent Models of Working Memory

| Species | Behavioral Task | Dose Range (mg/kg) | Route of Administration | Key Findings | Reference(s) |

| Rat | Delayed Alternation Task | 0.0001 (intra-PFC infusion) | Intracerebral | Improved working memory performance. | [7] |

| Rat | Five Choice Serial Reaction Time Task (5C-SRTT) | 0.1 - 1.0 | Intraperitoneal (i.p.) | Attenuated cocaine-induced deficits in inhibitory control. | [9][10] |

| Rat | Dopamine Transporter Knockout (DAT-KO) Model | 0.25 | Intraperitoneal (i.p.) | Improved spatial working memory in the Hebb-Williams maze. | [11] |

| Mouse | Delayed Alternation Task | 1.0 | Not Specified | Improved working memory performance in wild-type mice, with no effect in α2A-AR mutant mice. | [12] |

| Mouse | 5-Choice Serial Reaction Time Task (5-CSRTT) | 0.1 | Intraperitoneal (i.p.) | Increased attention in NK1R-/- mice. | [13] |

Table 2: Effective Doses of Guanfacine in Non-Human Primate Models of Working Memory

| Species | Behavioral Task | Dose Range (mg/kg) | Route of Administration | Key Findings | Reference(s) |

| Rhesus Macaque | Delayed Response Task | 0.0001 - 0.5 | Intramuscular (i.m.) | Improved working memory performance. | [7] |

| Rhesus Macaque | Sustained Attention Task | 0.0015 | Intramuscular (i.m.) | Decreased omission errors, indicating improved attention. | [14] |

| Rhesus Macaque | Delayed Match to Sample (DMTS) Task | 0.4 | Intramuscular (i.m.) | Attenuated cocaine-induced impairments in accuracy at long delay intervals. | [9][10] |

| Aged Rhesus Macaque | Delayed Response Task | Low doses | Intramuscular (i.m.) | Improved memory without sedative or hypotensive side effects. |

Experimental Protocols

The following are detailed methodologies for key experiments used to assess working memory in animal models treated with guanfacine hydrochloride.

Delayed Response Task (DRT) in Rodents (Operant Chamber)

This task assesses spatial working memory by requiring the animal to remember the location of a stimulus over a delay period.

a. Apparatus:

-

Standard operant conditioning chamber equipped with two retractable levers, a central food dispenser, and a house light.

b. Habituation and Pre-training:

-

Habituation: Allow the animal to explore the operant chamber for 30 minutes daily for 2-3 days with free access to the food reward from the dispenser.

-

Lever Press Training: Train the animal to press a single extended lever to receive a food reward. Once this is established, introduce the second lever and train the animal to press either lever for a reward.

c. Delayed Non-Matching to Position (DNMTP) Protocol:

-

Sample Phase: A trial begins with the illumination of the house light and the extension of one of the two levers (the "sample" lever), chosen pseudorandomly. The animal must press the sample lever, which then retracts.

-

Delay Phase: A delay period of variable duration (e.g., 1, 5, 10, 20 seconds) is introduced, during which no levers are present.

-

Choice Phase: Following the delay, both levers are extended. The animal must press the lever that was not presented in the sample phase (the "non-matching" lever) to receive a food reward. A press on the sample lever is recorded as an error and is not rewarded.

-

Inter-Trial Interval (ITI): A 30-second ITI with the house light off follows each trial.

-

Session: A session typically consists of 60-100 trials or lasts for a maximum of 60 minutes.

d. Guanfacine Administration:

-

Guanfacine hydrochloride is dissolved in sterile saline.

-

Administer the appropriate dose (see Table 1) via intraperitoneal (i.p.) injection 30-60 minutes before the start of the behavioral session.

-

A vehicle control group (saline injection) should always be included.

Radial Arm Maze (RAM) Task in Rats

This maze task assesses spatial working memory based on the animal's ability to remember which arms of the maze it has already visited to retrieve a food reward.

a. Apparatus:

-

An elevated 8-arm radial maze with a central platform and arms of equal length. Each arm has a food well at its end. The maze should be placed in a room with various distal visual cues.

b. Habituation and Pre-training:

-

Habituation: Place the animal in the center of the maze for 10 minutes daily for 3-5 days to explore freely. Scatter food rewards throughout the maze to encourage exploration.

-

Shaping: Bait all eight arms with a food reward. Place the animal on the central platform and allow it to explore and consume the rewards. Repeat this for 2-3 days until the animal readily visits the arms.

c. Working Memory Protocol:

-

Trial Start: At the beginning of each trial, bait all eight arms with a food reward.

-

Task: Place the rat on the central platform and allow it to freely choose arms to visit.

-

Scoring:

-

A correct entry is the first entry into an arm during a trial.

-

A working memory error is re-entry into an arm that has already been visited within the same trial.

-

-

Trial End: A trial is complete when the animal has visited all eight arms or after a set time limit (e.g., 10 minutes).

-

Session: Typically, one trial is conducted per day.

d. Guanfacine Administration:

-

Prepare guanfacine hydrochloride solution as described above.

-

Administer the selected dose (see Table 1) via i.p. injection 30-60 minutes prior to the trial.

-

Include a vehicle-treated control group.

Mandatory Visualizations

Caption: Guanfacine's signaling pathway in prefrontal cortex neurons.

Caption: General experimental workflow for studying guanfacine's effects.

Caption: Logical relationship of guanfacine's effects on working memory.

References

- 1. An Appetitive Spatial Working Memory Task for Mice in a Semi-Automated 8-Arm Radial Maze, Reducing Fearful Memory Association in the Maze [jove.com]

- 2. Video: A Metric Test for Assessing Spatial Working Memory in Adult Rats Following Traumatic Brain Injury [jove.com]

- 3. m.youtube.com [m.youtube.com]

- 4. ovid.com [ovid.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. m.youtube.com [m.youtube.com]

- 8. m.youtube.com [m.youtube.com]

- 9. Attention deficit hyperactivity disorder - Wikipedia [en.wikipedia.org]

- 10. researchgate.net [researchgate.net]

- 11. youtube.com [youtube.com]

- 12. The utilisation of operant delayed matching and non-matching to position for probing cognitive flexibility and working memory in mouse models of Huntington's disease - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

Application Notes and Protocols for Testing Guanfacine Hydrochloride Efficacy in Cell Culture Assays

For Researchers, Scientists, and Drug Development Professionals

Introduction

Guanfacine hydrochloride is a selective alpha-2A adrenergic receptor (α2A-AR) agonist. Its therapeutic effects, particularly in the context of Attention-Deficit/Hyperactivity Disorder (ADHD), are primarily attributed to its action on postsynaptic α2A-ARs in the prefrontal cortex. This interaction initiates a signaling cascade that modulates neuronal excitability and strengthens synaptic connections, ultimately enhancing cognitive functions such as attention and working memory.

These application notes provide detailed protocols for three key in vitro assays to assess the efficacy of Guanfacine hydrochloride: a cAMP inhibition assay, an ERK1/2 phosphorylation assay, and a neurite outgrowth assay. These assays are fundamental for characterizing the pharmacological profile of Guanfacine and similar compounds in a controlled cellular environment.

Mechanism of Action: Signaling Pathway

Guanfacine, as an α2A-AR agonist, binds to its G protein-coupled receptor (GPCR), which is coupled to an inhibitory G protein (Gi). This binding event triggers the dissociation of the G protein subunits (Gαi and Gβγ). The activated Gαi subunit proceeds to inhibit the enzyme adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels. Reduced cAMP levels result in the decreased activity of Protein Kinase A (PKA). A key downstream effect of this pathway in prefrontal cortex neurons is the closure of hyperpolarization-activated cyclic nucleotide-gated (HCN) channels, which contributes to the strengthening of network connectivity. Furthermore, α2A-AR activation can also modulate other signaling pathways, such as the MAPK/ERK pathway, and promote neuronal differentiation and growth.

Guanfacine Signaling Pathway

Data Presentation

The following tables summarize the binding affinities and functional potencies of Guanfacine hydrochloride at the α2-adrenergic receptor subtypes.

| Receptor Subtype | Binding Affinity (Ki) | Reference |

| α2A-Adrenergic | 93 nM | [1] |

| α2B-Adrenergic | 1,380 nM | [1] |

| α2C-Adrenergic | 3,890 nM | [1] |

| Receptor Subtype | Functional Potency (EC50) - [³⁵S]GTPγS Binding | Reference |

| α2A-Adrenergic | 52 nM | [1] |

| α2B-Adrenergic | 288 nM | [1] |

| α2C-Adrenergic | 602 nM | [1] |

Experimental Protocols

cAMP Inhibition Assay

This assay quantifies the ability of Guanfacine to inhibit adenylyl cyclase activity and reduce intracellular cAMP levels in cells expressing the α2A-adrenergic receptor.

cAMP Inhibition Assay Workflow

Materials:

-

CHO-K1 cell line stably expressing the human α2A-adrenergic receptor

-

Cell culture medium (e.g., DMEM/F-12) with 10% FBS and appropriate selection antibiotic

-

Guanfacine hydrochloride

-

Forskolin

-

Stimulation Buffer (e.g., HBSS with 0.1% BSA, pH 7.4)

-

cAMP assay kit (e.g., HTRF, AlphaScreen, or ELISA-based)

-

White, opaque 384-well plates

-

Multichannel pipette

-

Microplate reader

Protocol:

-

Cell Plating: Seed the CHO-K1-α2A-AR cells into a 384-well plate at a predetermined optimal density and incubate for 12-18 hours.

-

Cell Preparation: Gently wash the cells 2-3 times with pre-warmed Stimulation Buffer. Add Stimulation Buffer to each well and incubate for at least 20 minutes at 37°C.

-

Compound Addition: Prepare serial dilutions of Guanfacine hydrochloride in Stimulation Buffer. Add the dilutions to the appropriate wells.

-

Stimulation: Prepare a solution of forskolin in Stimulation Buffer (the final concentration should be at its EC80-EC90 to ensure a robust signal) and add it to all wells except the negative control.

-

Incubation: Incubate the plate for 30 minutes at room temperature.

-

Lysis and Detection: Lyse the cells and measure cAMP levels according to the manufacturer's protocol for the chosen cAMP assay kit. This typically involves adding a lysis buffer containing detection reagents.

-

Signal Reading: After a final incubation period (usually 1 hour at room temperature), read the plate on a microplate reader compatible with the assay technology.

-

Data Analysis: Generate a standard curve using known concentrations of cAMP. Calculate the intracellular cAMP concentration for each well treated with Guanfacine. Plot the percentage inhibition of forskolin-stimulated cAMP production against the log of Guanfacine concentration to determine the IC50 value.

ERK1/2 Phosphorylation Assay (Western Blot)

This assay determines the effect of Guanfacine on the MAPK/ERK signaling pathway by measuring the level of phosphorylated ERK1/2 relative to total ERK1/2.

ERK1/2 Phosphorylation Assay Workflow

Materials:

-

Neuronal cell line (e.g., SH-SY5Y)

-

Cell culture medium and supplements

-

Guanfacine hydrochloride

-

Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

BCA Protein Assay Kit

-

SDS-PAGE gels and running buffer

-

PVDF membrane

-

Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)

-

Primary antibodies: Rabbit anti-phospho-ERK1/2 and Rabbit anti-total-ERK1/2

-

HRP-conjugated anti-rabbit secondary antibody

-

Enhanced chemiluminescence (ECL) substrate

-

Chemiluminescence imaging system

Protocol:

-

Cell Culture and Treatment: Plate cells in 6-well plates and grow to 70-80% confluency. Serum-starve the cells for 4-6 hours to reduce basal ERK phosphorylation. Treat the cells with a range of Guanfacine hydrochloride concentrations for a predetermined time (e.g., 5-30 minutes).

-

Cell Lysis: Wash cells with ice-cold PBS and lyse them in lysis buffer. Scrape the cells and collect the lysate. Centrifuge to pellet cell debris and collect the supernatant.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

-

SDS-PAGE and Transfer: Load equal amounts of protein per lane on an SDS-PAGE gel. Separate the proteins by electrophoresis and then transfer them to a PVDF membrane.

-

Immunoblotting:

-

Block the membrane in blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody against phospho-ERK1/2 overnight at 4°C.

-

Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again with TBST.

-

-

Detection: Add ECL substrate to the membrane and capture the chemiluminescent signal using an imaging system.

-

Stripping and Re-probing: To normalize for protein loading, the membrane can be stripped and re-probed with an antibody against total ERK1/2.

-

Analysis: Quantify the band intensities for both phospho-ERK1/2 and total ERK1/2. Calculate the ratio of phospho-ERK1/2 to total ERK1/2 for each treatment condition and express the results as a fold change relative to the untreated control.

Neurite Outgrowth Assay

This assay assesses the ability of Guanfacine to promote neuronal differentiation and neurite extension in a neuronal cell line.

Neurite Outgrowth Assay Workflow

Materials:

-

SH-SY5Y human neuroblastoma cell line

-

Cell culture medium (e.g., DMEM/F-12 with 10% FBS)

-

Differentiation medium (e.g., Neurobasal medium with B-27 supplement)

-

Retinoic acid (RA)

-

Guanfacine hydrochloride

-

Collagen I-coated multi-well plates (e.g., 96-well)

-

Paraformaldehyde (PFA) for fixation

-

Permeabilization buffer (e.g., Triton X-100 in PBS)

-

Blocking buffer (e.g., 5% goat serum in PBS)

-

Primary antibody: Mouse anti-β-III tubulin

-

Fluorescently-labeled secondary antibody: Goat anti-mouse IgG (e.g., Alexa Fluor 488)

-

DAPI for nuclear staining

-

High-content imaging system and analysis software

Protocol:

-

Cell Plating: Plate SH-SY5Y cells on collagen I-coated plates in their growth medium.

-

Differentiation: Once the cells reach the desired confluency, replace the growth medium with differentiation medium containing 10 µM retinoic acid. Differentiate the cells for 3-5 days.

-

Treatment: After the initial differentiation period, treat the cells with various concentrations of Guanfacine hydrochloride in fresh differentiation medium.

-

Incubation: Incubate the cells for an additional 24-72 hours to allow for neurite outgrowth.

-

Fixation and Staining:

-

Fix the cells with 4% PFA in PBS for 15 minutes.

-

Permeabilize the cells with permeabilization buffer.

-

Block non-specific antibody binding with blocking buffer.

-

Incubate with the primary antibody against β-III tubulin.

-

Wash and incubate with the fluorescently-labeled secondary antibody and DAPI.

-

-

Imaging: Acquire images of the stained cells using a high-content imaging system.

-

Analysis: Use image analysis software to automatically identify cell bodies and trace neurites. Quantify parameters such as the average neurite length per cell, the number of neurites per cell, and the number of branch points. Calculate the percentage of cells with neurites longer than a predefined threshold (e.g., twice the diameter of the cell body).

Conclusion

The described cell culture assays provide a robust framework for evaluating the efficacy of Guanfacine hydrochloride at the cellular level. The cAMP assay directly measures the engagement of the α2A-AR and its primary signaling output. The ERK phosphorylation assay provides insight into the modulation of downstream signaling pathways that can influence cell growth and differentiation. Finally, the neurite outgrowth assay offers a functional readout of Guanfacine's potential to promote neuronal plasticity. Together, these assays are invaluable tools for the preclinical assessment and characterization of Guanfacine and other α2A-adrenergic receptor agonists.

References

High-Performance Liquid Chromatography (HPLC) Method for the Analysis of Guanfacine Hydrochloride

Application Note and Protocol for Researchers and Drug Development Professionals

This document provides a detailed application note and protocol for the quantitative determination of Guanfacine hydrochloride in bulk drug substances and pharmaceutical dosage forms using a stability-indicating reversed-phase high-performance liquid chromatography (RP-HPLC) method.

Introduction

Guanfacine hydrochloride, chemically N-(diaminomethylidene)-2-(2,6-dichlorophenyl) acetamide, is an alpha-2A adrenergic receptor agonist used in the treatment of hypertension and attention-deficit hyperactivity disorder (ADHD). Accurate and reliable analytical methods are crucial for quality control, stability testing, and pharmacokinetic studies of Guanfacine hydrochloride. This application note describes a robust HPLC method for its analysis.

Principle of the Method

The method utilizes reversed-phase chromatography to separate Guanfacine hydrochloride from its potential degradation products. The separation is achieved on a C18 stationary phase with an isocratic mobile phase composed of a buffer and an organic modifier. Detection is performed using a UV detector at a wavelength where Guanfacine hydrochloride exhibits significant absorbance. The method has been validated to be stability-indicating through forced degradation studies.

Experimental Protocols

-

Equipment:

-

HPLC system with a pump, autosampler, column oven, and UV detector.

-

Data acquisition and processing software.

-

Analytical balance.

-

pH meter.

-

Sonicator.

-

Volumetric flasks and pipettes.

-

HPLC vials.

-

Syringe filters (0.45 µm).

-

-

Reagents:

-

Guanfacine hydrochloride reference standard.

-

Acetonitrile (HPLC grade).

-

Ammonium acetate (analytical grade).

-

Water (HPLC grade).

-

Hydrochloric acid (HCl), Sodium hydroxide (NaOH), and Hydrogen peroxide (H₂O₂) for forced degradation studies.

-

A validated isocratic RP-HPLC method is summarized below.

| Parameter | Condition |

| Column | Apollo C18 (250 mm x 4.6 mm, 5 µm) or equivalent |

| Mobile Phase | 50mM Ammonium acetate and Acetonitrile (65:35, v/v) |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 220 nm |

| Injection Volume | 20 µL |

| Column Temperature | 30 °C |

| Run Time | Approximately 10 minutes |

-

Mobile Phase: Prepare a 50mM solution of Ammonium acetate in water. Filter and degas the mobile phase before use. Mix the Ammonium acetate solution and Acetonitrile in the ratio of 65:35 (v/v).

-

Standard Stock Solution (300 µg/mL): Accurately weigh about 15 mg of Guanfacine hydrochloride reference standard and transfer it to a 50 mL volumetric flask. Dissolve and dilute to volume with the mobile phase.

-

Working Standard Solution: From the stock solution, prepare working standard solutions at the desired concentration (e.g., 30 µg/mL) by diluting with the mobile phase.

-

Sample Preparation (from Tablets): Weigh and finely powder not fewer than 20 tablets. Accurately weigh a portion of the powder equivalent to a certain amount of Guanfacine hydrochloride and transfer it to a suitable volumetric flask. Add a portion of the mobile phase, sonicate for 25 minutes to ensure complete dissolution, and then dilute to volume with the mobile phase.[1] Filter the solution through a 0.45 µm syringe filter before injection.

Method Validation Summary

The described HPLC method was validated according to ICH guidelines.[2] The key validation parameters are summarized below.

| Parameter | Result |

| Linearity Range | 30 - 450 µg/mL[1][3] |

| Correlation Coefficient (r²) | 0.999[1][3] |

| Limit of Detection (LOD) | 0.011 µg/mL[1][3] |

| Limit of Quantitation (LOQ) | 0.038 µg/mL[1][3] |

| Accuracy (% Recovery) | 99.2% to 100.5%[1][3] |

| Precision (% RSD) | < 2% |

| Specificity | The method is specific and stability-indicating. No interference from excipients or degradation products was observed.[1][2] |

Forced Degradation Studies

Forced degradation studies were performed to demonstrate the stability-indicating nature of the method. Guanfacine hydrochloride was subjected to acid, base, oxidative, thermal, and photolytic stress conditions.[1][4]

| Stress Condition | Observation |

| Acid Hydrolysis (1.0 N HCl) | Stable[1] |

| Base Hydrolysis (0.1 N NaOH) | Degradation observed[1] |

| Oxidative (30% H₂O₂) | Degradation observed[1] |

| Thermal Degradation | Degradation observed[1] |

| Photolytic Degradation | Stable[1] |

The degradation products were well-resolved from the main Guanfacine hydrochloride peak, confirming the method's stability-indicating capability.[1]

Diagrams and Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the HPLC analysis of Guanfacine hydrochloride.

Caption: Workflow for Guanfacine Hydrochloride HPLC Analysis.

References

Application Notes and Protocols for N-(2,6-diethylphenyl)-4,5-dihydro-1H-imidazol-2-amine hydrochloride in Patch-Clamp Experiments

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-(2,6-diethylphenyl)-4,5-dihydro-1H-imidazol-2-amine hydrochloride, a compound belonging to the same class as guanfacine and clonidine, is an α2A-adrenergic receptor agonist. While its canonical mechanism involves the modulation of cAMP signaling pathways to influence neuronal excitability, recent patch-clamp studies have revealed a direct inhibitory effect on voltage-gated sodium channels at micromolar concentrations.[1][2] These findings open new avenues for its therapeutic application, particularly in conditions characterized by neuronal hyperexcitability.

This document provides detailed application notes and protocols for utilizing this compound in patch-clamp electrophysiology experiments, focusing on its effects on pyramidal neurons.

Mechanism of Action

The compound exhibits a dual mechanism of action depending on the concentration used and the experimental context:

-

Canonical α2A-Adrenergic Receptor Agonism: At physiological concentrations, the compound acts as a selective agonist at α2A-adrenergic receptors. This activation is coupled to Gi proteins, leading to the inhibition of adenylyl cyclase, a decrease in intracellular cyclic AMP (cAMP), and subsequent closure of Hyperpolarization-activated Cyclic Nucleotide-gated (HCN) channels.[3][4][5] This action strengthens network connectivity and enhances signal fidelity in the prefrontal cortex.[3][4]

-

Direct Blockade of Voltage-Gated Sodium Channels: At higher concentrations (in the range of 10-100 µM), the compound directly inhibits both fast-inactivating (transient) and persistent voltage-gated sodium currents.[1][2] This effect is independent of α2A-adrenergic receptor activation and is likely responsible for the observed reduction in neuronal excitability and inhibition of epileptiform discharges.[1][2]

Signaling Pathway Diagrams

Caption: Direct blockade of voltage-gated sodium channels.

References

- 1. Preparation of Recording ACSF (artificial cerebrospinal fluid) for slice electrophysiology [protocols.io]

- 2. Guanfacine inhibits interictal epileptiform events and sodium currents in prefrontal cortex pyramidal neurons - PMC [pmc.ncbi.nlm.nih.gov]